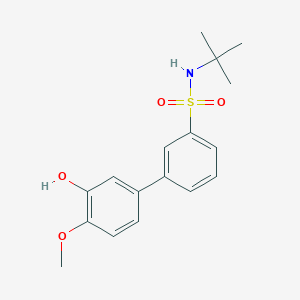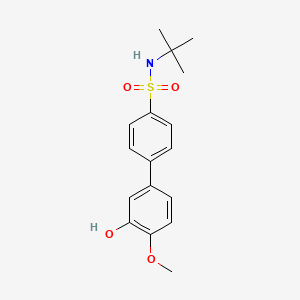
5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, or 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol, is an aromatic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In addition, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties. This compound has been used in a variety of laboratory experiments, and its effects have been studied in both biochemical and physiological contexts.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In a study conducted by researchers at the University of California, San Francisco, 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol was found to inhibit the growth of human cancer cells. In addition, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain, and is believed to be the primary mechanism by which 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol exerts its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties. In addition, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively non-toxic. In addition, it has been found to possess a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to its use. In particular, its exact mechanism of action is not yet fully understood, and its effects in humans have not yet been studied.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol. In particular, further research is needed to better understand its mechanism of action and its effects in humans. In addition, further studies are needed to determine its potential applications in the treatment of various diseases and conditions. Finally, further research is needed to determine the optimal dosage and administration for its use in human clinical trials.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol can be synthesized via a multi-step process. The first step involves the reaction of 4-t-Butylsulfamoylbenzaldehyde and 2-methoxyphenol in the presence of a base, such as sodium hydroxide. This reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride. This reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyphenol. The final step involves the reaction of the product with a base, such as sodium hydroxide, to yield 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-8-5-12(6-9-14)13-7-10-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUCRQAZMRHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143126 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
CAS RN |
1261901-73-8 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



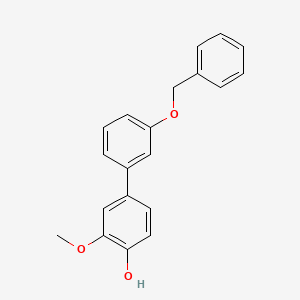


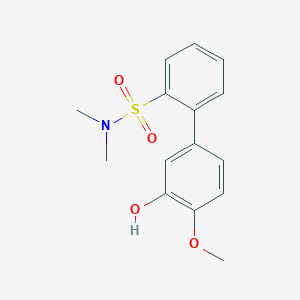
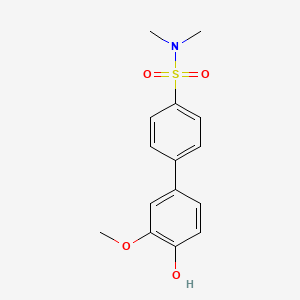
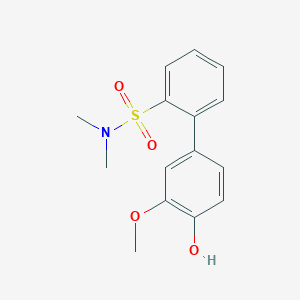

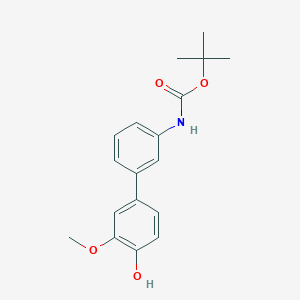


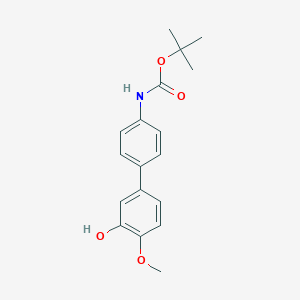
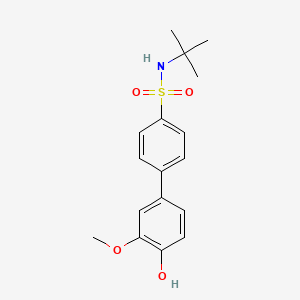
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
